Cas no 2138528-93-3 (2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid)

2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid 化学的及び物理的性質
名前と識別子
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- 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid
- EN300-1141086
- 2138528-93-3
-
- インチ: 1S/C17H21N3O5/c1-3-24-14-9-18-20(10-14)12-17(2,15(21)22)19-16(23)25-11-13-7-5-4-6-8-13/h4-10H,3,11-12H2,1-2H3,(H,19,23)(H,21,22)
- InChIKey: FYRGNXFIFJLQBX-UHFFFAOYSA-N
- SMILES: OC(C(C)(CN1C=C(C=N1)OCC)NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 347.14812078g/mol
- 同位素质量: 347.14812078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 9
- 複雑さ: 456
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 103Ų
2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141086-10g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 10g |
$5528.0 | 2023-10-26 | |
Enamine | EN300-1141086-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 2.5g |
$2520.0 | 2023-10-26 | |
Enamine | EN300-1141086-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 0.5g |
$1234.0 | 2023-10-26 | |
Enamine | EN300-1141086-10.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1141086-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1141086-1g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 1g |
$1286.0 | 2023-10-26 | |
Enamine | EN300-1141086-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 0.25g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1141086-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 0.05g |
$1080.0 | 2023-10-26 | |
Enamine | EN300-1141086-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1141086-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid |
2138528-93-3 | 95% | 0.1g |
$1131.0 | 2023-10-26 |
2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic Acid (CAS No. 2138528-93-3)
2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid, identified by its CAS number 2138528-93-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid incorporates several key functional groups that contribute to its unique chemical properties. The presence of a benzyloxy carbonyl group and an ethoxy-substituted pyrazole ring suggests potential interactions with biological targets, which are crucial for drug design and discovery. These features make the compound a valuable scaffold for further chemical modifications and derivatization, enabling the development of novel pharmacological agents.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic benefits. The pyrazole moiety, in particular, is well-documented for its role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The ethoxy group in 4-ethoxy-1H-pyrazol-1-yl further enhances the compound's bioactivity by influencing its solubility and metabolic stability.
The synthesis of 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The benzyloxy carbonyl group serves as a protecting group for the amino function, ensuring selective modification of other parts of the molecule. This protective strategy is essential in complex synthetic pathways where multiple functional groups need to be manipulated without unwanted side reactions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid with high accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, suggesting its potential as an inhibitor or modulator of key biological pathways. These computational insights have guided experimental efforts to optimize the compound's structure for improved efficacy and selectivity.
The pharmacokinetic properties of 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid are also of great interest. The presence of both hydrophobic and hydrophilic moieties in its structure suggests moderate solubility in both aqueous and organic solvents, which is favorable for drug formulation and delivery. Additionally, the metabolic stability of the compound can be influenced by the benzyloxy carbonyl group, which may protect it from rapid degradation by enzymatic processes.
In clinical settings, the development of novel therapeutic agents often involves rigorous testing to evaluate their safety and efficacy. Preclinical studies on derivatives of 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-yl)-2-methylpropanoic acid have shown promising results in models of inflammation and cancer. These findings have prompted further investigation into its potential as a lead compound for drug development.
The versatility of 4-ethoxy-1H-pyrazol-1-yl as a pharmacophore is another key aspect of this compound's appeal. Pyrazole derivatives have been successfully integrated into various drug molecules, demonstrating their ability to modulate biological processes effectively. The ethoxy substitution enhances the binding affinity and selectivity of these compounds, making them more suitable for therapeutic use.
The synthetic methodologies developed for preparing 2-{(benzyloxy)carbonylamino}-3-(4-ethoxy-1H-pyrazol-1-y l)-2-methylpropanoic acid offer insights into how complex organic molecules can be constructed with precision. These methods can be adapted for the synthesis of other heterocyclic compounds, contributing to the broader arsenal of molecular building blocks available for drug discovery.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between synthetic chemists, biochemists, and medicinal chemists are essential to translate these findings into tangible benefits for patients worldwide.
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